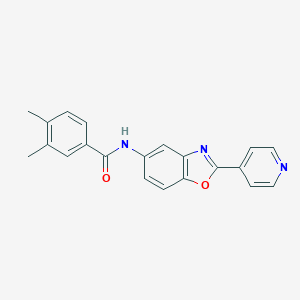![molecular formula C21H15FN2O3 B278601 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzamide derivative and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not yet fully understood. However, it is thought to work by inhibiting certain enzymes involved in cellular processes, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can have a range of biochemical and physiological effects. These include the inhibition of cell proliferation and induction of apoptosis in cancer cells, as well as the reduction of inflammation in certain tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in lab experiments is its potential to exhibit anti-cancer and anti-inflammatory properties. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for the research and development of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. These include further investigation into its mechanism of action, as well as the development of new synthetic methods for producing the compound. Additionally, there is potential for the development of new cancer treatments and anti-inflammatory agents based on this compound.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can be achieved through a multi-step process involving the condensation of various reagents. The exact synthesis method used may vary depending on the specific application and desired properties of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in scientific research are numerous. This compound has been found to exhibit activity against certain types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to have potential as an anti-inflammatory agent and may be useful in the treatment of various inflammatory conditions.
Propiedades
Nombre del producto |
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
|---|---|
Fórmula molecular |
C21H15FN2O3 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide |
InChI |
InChI=1S/C21H15FN2O3/c1-12-2-9-19-17(10-12)24-21(27-19)16-11-15(7-8-18(16)25)23-20(26)13-3-5-14(22)6-4-13/h2-11,24H,1H3,(H,23,26)/b21-16+ |
Clave InChI |
UDQVRPFQWMZCKG-LTGZKZEYSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)/N2 |
SMILES |
CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)N2 |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)F)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)

![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)

![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)